molecular formula C20H17NO3S B3052642 Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate CAS No. 43088-49-9

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Cat. No.: B3052642
CAS No.: 43088-49-9
M. Wt: 351.4 g/mol
InChI Key: MQENJTZHVCZQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate (CAS 43088-49-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry research. This compound, with the molecular formula C20H17NO3S and a molecular weight of 351.42 g/mol, is a derivative of the versatile thiophene scaffold . Thiophene-based structures are recognized as privileged structures in drug design due to their wide range of pharmacological activities . The core research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. It is structurally analogous to ethyl 2-amino-4-phenylthiophene-3-carboxylate, which has been used as a precursor to synthesize derivatives with demonstrated antimicrobial activity against organisms such as B. subtilis , E. coli , P. vulgaris , and S. aureus . Furthermore, closely related 2-benzamidothiophene-3-carboxamide derivatives have recently been designed and synthesized as potent and selective cyclooxygenase-2 (COX-2) inhibitors, showcasing the potential of this chemical class in anti-inflammatory drug discovery . One such derivative exhibited a COX-2 inhibitory IC50 of 0.29 μM, outperforming the reference drug celecoxib in selectivity . The structural motifs present in this compound—specifically the central thiophene ring with bulky aromatic substitutions—are consistent with structure-activity relationship (SAR) requirements for binding to key biological targets . This product is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-2-24-20(23)17-16(14-9-5-3-6-10-14)13-25-19(17)21-18(22)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQENJTZHVCZQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305839
Record name ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-49-9
Record name NSC171774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base. This reaction forms the thiophene ring, which can then be further functionalized to introduce the benzamido and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate ester to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-3-carboxylate derivatives exhibit diverse pharmacological and material properties depending on their substituents. Below is a detailed comparison of ethyl 2-benzamido-4-phenylthiophene-3-carboxylate with analogous compounds:

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 6o)

  • Structural Differences : Incorporates a tetrahydrobenzo[b]thiophene core and a 4-hydroxyphenyl group.
  • Synthesis: Synthesized via a Petasis reaction in hexafluoroisopropanol (HFIP) with a 22% yield .
  • Key Data :
    • Molecular Weight : 390.1370 g/mol (HRMS-ESI confirmed) .
    • NMR : Distinct ¹H and ¹³C signals for the hydroxyl group and tetrahydrobenzo ring .
  • Applications : The hydroxyl group may improve solubility and hydrogen-bonding capacity, making it suitable for drug delivery systems .

Ethyl 2-Amino-4-(4-Chlorophenyl)Thiophene-3-Carboxylate

  • Structural Differences: Replaces the benzamido group with an amino group and introduces a 4-chlorophenyl substituent.
  • Synthesis: Likely via Gewald or condensation reactions, as seen in similar amino-thiophene syntheses .
  • Key Data: Molecular Weight: 281.75 g/mol (calculated from C₁₃H₁₂ClNO₂S). Crystallography: Exhibits intermolecular hydrogen bonding (C24(12) chains) and planar substituents .
  • Applications : The chloro-substituent enhances electrophilic reactivity, useful in cross-coupling reactions .

Ethyl 2-({1-[(2-Bromobenzoyl)Amino]-2,2,2-Trichloroethyl}Amino)-4-Phenylthiophene-3-Carboxylate

  • Structural Differences: Features a bulky 2-bromobenzamido group and a trichloroethylamino side chain.
  • Synthesis : Likely involves sequential amidation and alkylation steps .
  • Key Data :
    • Molecular Weight : ~625.5 g/mol (estimated from C₂₃H₁₉BrCl₃N₂O₃S).
  • Applications : The bromine and trichloro groups may confer antimicrobial or halogen-bonding properties .

Ethyl 2-((Ethoxycarbonyl)Amino)-4-Methyl-5-(4-Nitrophenyl)Thiophene-3-Carboxylate

  • Structural Differences : Contains a nitro group at the 5-position and a methyl group at the 4-position.
  • Synthesis : Nitration and esterification steps under controlled conditions .
  • Key Data: CAS Number: 308831-93-8 .
  • Applications : The nitro group facilitates redox activity, relevant in electrochemical sensors .

Tabulated Comparative Analysis

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Features Applications References
This compound Benzamido (2), Phenyl (4) ~353.4 (estimated) π-π stacking, ester group Drug intermediates, materials science
Compound 6o Hydroxyphenyl, tetrahydrobenzo core 390.14 Hydroxyl group, hydrogen bonding Drug delivery systems
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Amino (2), 4-chlorophenyl (4) 281.75 Chlorine substituent, planar structure Cross-coupling reactions
Ethyl 2-({1-[(2-bromobenzoyl)amino]-... 2-Bromobenzamido, trichloroethyl ~625.5 Halogen-rich, steric bulk Antimicrobial agents
Ethyl 2-((ethoxycarbonyl)amino)-... Nitrophenyl (5), methyl (4) 404.3 (estimated) Nitro group, redox activity Electrochemical sensors

Research Findings and Trends

  • Synthetic Yields : Multicomponent reactions (e.g., Petasis) often yield <30% for complex thiophenes, while simpler condensations (e.g., Gewald) achieve higher efficiencies .
  • Crystallinity: Amino and hydroxyl substituents promote intermolecular hydrogen bonding, enhancing crystallinity .
  • Bioactivity : Halogenated derivatives (e.g., bromo, chloro) show promise in antimicrobial studies due to enhanced electrophilicity and membrane penetration .

Biological Activity

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological assays, and structural activity relationships.

Structural Overview

This compound belongs to a class of compounds known as thiophenes. The presence of the benzamido and phenyl groups enhances its chemical reactivity and biological potential. The compound's structure can be represented as follows:

C16H15NO2S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence various metabolic pathways. For instance, studies have indicated that this compound may inhibit specific kinases involved in cellular signaling pathways related to inflammation and cancer progression .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. Its mechanism involves the inhibition of protein kinase C (PKC), which is crucial for tumor growth and metastasis. In vitro assays demonstrated robust inhibition of aPKCζ, a subtype of PKC, highlighting its potential as a therapeutic agent against cancers characterized by increased vascular permeability and inflammation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses effective antibacterial properties against various strains, making it a candidate for further development in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Inhibition Studies : A study reported that derivatives of this compound showed IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent inhibitory effects on cell proliferation .
  • Structural Activity Relationship (SAR) : Research focused on the SAR revealed that electron-donating groups at specific positions on the phenyl ring significantly enhance inhibitory activity against PKC. For example, modifications at the C-4 position were found to optimize kinase inhibition .
  • Toxicity Assessments : Toxicity evaluations indicated that while effective at low concentrations, higher doses could lead to cytotoxic effects in normal cells, necessitating careful dosage management in therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of aPKCζ
AntimicrobialEffective against bacterial strains
CytotoxicityHigher concentrations lead to cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the condensation of acetylated precursors (e.g., ethyl acetoacetate) with aromatic amines under acidic or basic conditions, followed by cyclization and esterification. For example, analogous thiophene derivatives have been synthesized via sequential [4+2] cycloaddition and nucleophilic substitution, with yields improved by optimizing reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Characterization by NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals, particularly for aromatic protons and ester/amide functionalities.
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) and thiophene ring vibrations (~690 cm⁻¹).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in academic laboratories?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, THF).
  • Storage : Store in a cool, dry environment (<25°C) in amber glass vials to prevent photodegradation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer :

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a detector distance of 50–60 mm to minimize noise.
  • Refinement : Employ SHELXL for iterative refinement, adjusting thermal parameters (Uiso) and occupancy factors for disordered regions. For example, a study on a related thiophene derivative achieved an R-factor of 0.045 by refining hydrogen atom positions using Fourier difference maps .
  • Validation : Cross-validate with ORTEP-3 for 3D visualization and PLATON to check for voids, symmetry errors, or missed twinning .

Q. Which computational methods are effective in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to predict solubility and aggregation behavior.
  • Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., kinase enzymes) by aligning the benzamido group into hydrophobic binding pockets .

Q. How can researchers design derivatives of this compound to enhance biological activity while maintaining structural stability?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-phenyl position to modulate electron density and improve binding affinity.
  • Bioisosteric Replacement : Replace the ester group (-COOEt) with a carboxamide (-CONH₂) to enhance metabolic stability.
  • SAR Studies : Synthesize a library of analogs (e.g., varying substituents on the benzamido moiety) and assay against disease models (e.g., cancer cell lines). For example, substituting the phenyl ring with a 4-fluorophenyl group increased inhibitory activity by 30% in a recent kinase assay .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 120–122°C vs. 33–35°C in similar derivatives) may arise from polymorphic forms or impurities.
    • Resolution : Perform differential scanning calorimetry (DSC) to identify polymorph transitions and repeat synthesis with strict anhydrous conditions to exclude solvent inclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.